tert-butyl (3R,4S)-3-amino-4-hydroxypiperidine-1-carboxylate
Description
tert-Butyl (3R,4S)-3-amino-4-hydroxypiperidine-1-carboxylate (CAS: 1312798-50-7) is a piperidine derivative with a molecular formula of C₁₀H₂₀N₂O₃ and a molecular weight of 216.28 g/mol . It features a hydroxyl group at position 4 and an amino group at position 3, both in the (3R,4S) stereochemical configuration. This compound is widely used in pharmaceutical research as a chiral building block for synthesizing bioactive molecules, particularly in kinase inhibitors and protease-targeting drugs . It requires storage at 2–8°C under inert conditions to maintain stability .
Properties
IUPAC Name |
tert-butyl (3R,4S)-3-amino-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQURLQDYAJECW-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Construction or availability of the piperidine ring with the desired stereochemistry.
- Introduction of the Boc protecting group on the nitrogen.
- Installation or retention of the amino and hydroxyl groups at the 3 and 4 positions, respectively, with control over stereochemistry.
Boc Protection of 3-Amino-4-hydroxypiperidine
One common approach is the Boc protection of 3-amino-4-hydroxypiperidine using tert-butyl chloroformate in the presence of a base such as triethylamine under anhydrous conditions to prevent hydrolysis.
| Step | Reagents & Conditions | Notes | Yield |
|---|---|---|---|
| Boc protection | tert-butyl chloroformate, triethylamine, dichloromethane, -20°C, 1.5 h | Dropwise addition of acetyl chloride or Boc reagent; reaction quenched with methanol; workup includes washing with saturated NaHCO3 and drying over MgSO4 | Crude product used directly in subsequent steps |
This method ensures selective protection of the piperidine nitrogen while preserving the amino and hydroxyl functionalities.
Hydrogenation and Catalytic Reduction
In some synthetic routes, hydrogenation over palladium-on-carbon catalyst is used to reduce protected intermediates to the desired amino-hydroxy piperidine derivatives. For example:
- Starting from N-benzyl or other protected intermediates.
- Hydrogenation in ethanol solvent under mild conditions (room temperature, several hours).
- Removal of catalyst by filtration and isolation by crystallization.
This method yields tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate analogs with good purity and moderate yields (~62%).
Use of Coupling Reagents for Amide Formation
In advanced synthetic sequences, the amino group on the piperidine can be used to form amide bonds with carboxylic acids using coupling reagents such as:
- HOBT (1-Hydroxybenzotriazole)
- EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- DIEA (N,N-Diisopropylethylamine)
Typical conditions involve stirring in dichloromethane at room temperature overnight, followed by aqueous workup and chromatographic purification.
Stereochemical Considerations
The stereochemistry (3R,4S) is generally introduced or maintained by starting from chiral precursors or using stereoselective synthetic steps. Commercial availability of enantiomerically pure intermediates facilitates the synthesis of the target compound with high stereochemical fidelity.
Summary Table of Preparation Conditions and Yields
| Preparation Step | Reagents/Conditions | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|
| Boc protection of amino-piperidine | tert-butyl chloroformate, triethylamine, DCM | -20°C | 1.5 h | Not isolated (crude used) | Anhydrous conditions essential |
| Catalytic hydrogenation | 10% Pd/C, ethanol solvent | RT | 3.5 h | ~62% | From benzyl-protected intermediates |
| Amide coupling | HOBT, EDCI, DIEA, DCM | RT | Overnight | 62% | For derivatization of amino group |
| Acidic treatment | 1.25 M HCl in ethanol | RT | 24 h | Not specified | Used for salt formation or deprotection |
Research Findings and Mechanistic Insights
- The Boc protection step is a nucleophilic substitution where the amino nitrogen attacks the electrophilic carbonyl carbon of tert-butyl chloroformate, forming the carbamate linkage.
- Hydrogenation removes protecting groups such as benzyl, yielding free amino groups while preserving the Boc group.
- Coupling reactions proceed through activation of the carboxylic acid by EDCI and stabilization by HOBT, facilitating amide bond formation with the amino group.
- Maintaining low temperatures during Boc protection prevents side reactions and hydrolysis.
- The stereochemical integrity is preserved by using chiral starting materials and mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R,4S)-3-amino-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl (3R,4S)-3-amino-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its structural versatility
Mechanism of Action
The mechanism of action of tert-butyl (3R,4S)-3-amino-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, facilitating interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound is compared to five structurally related piperidine derivatives (Table 1). Differences in substituents, stereochemistry, and functional groups significantly influence their physicochemical properties and applications.
Table 1: Comparison of tert-Butyl (3R,4S)-3-Amino-4-Hydroxypiperidine-1-Carboxylate with Similar Compounds
Analysis of Substituent Effects
Fluorine vs. Hydroxyl : Replacement of the hydroxyl group with fluorine (e.g., 907544-17-6) increases electronegativity and metabolic stability, making fluorinated derivatives preferred in drug candidates targeting enzymes like kinases .
Aromatic Additions: The phenyl (C₁₇H₂₃NO₄) and pyridinyl (C₁₅H₂₃N₃O₂) groups enhance π-π stacking interactions, improving binding affinity to aromatic residues in protein targets .
Steric and Stereochemical Variations : The (3S,4R) configuration in 652971-20-5 and 1171125-92-0 alters spatial orientation, affecting substrate specificity in chiral synthesis .
Biological Activity
Tert-butyl (3R,4S)-3-amino-4-hydroxypiperidine-1-carboxylate (CAS Number: 1312798-50-7) is a piperidine derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a tert-butyl group, an amino group, and a hydroxyl group, which contribute to its unique pharmacological properties. The following sections will detail its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₈N₂O₃
- Molecular Weight : 216.28 g/mol
- IUPAC Name : this compound
- SMILES Notation : CC(C)(C)OC(=O)N1CCC@HC@HC1
The compound's structure allows for significant steric hindrance due to the tert-butyl group, influencing its binding affinity and selectivity towards biological targets.
The mechanism of action for this compound primarily involves interactions with specific enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites on these biomolecules, potentially leading to modulation of various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by competing with substrates or altering enzyme conformation.
- Receptor Interaction : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Neuropharmacological Effects :
- Potential influence on neurotransmitter systems.
- Possible applications in mood regulation and cognitive enhancement.
-
Antimicrobial Properties :
- Preliminary studies suggest activity against various bacterial strains.
- Could serve as a scaffold for developing new antibacterial agents.
-
Enzyme Modulation :
- Investigated for its role in modulating enzymatic pathways relevant to disease processes.
Study 1: Neuropharmacological Applications
A study published in the Journal of Medicinal Chemistry explored the effects of similar piperidine derivatives on neurotransmitter systems. The findings indicated that modifications in the piperidine structure could enhance binding affinity to serotonin receptors, suggesting potential antidepressant properties .
Study 2: Antimicrobial Activity
In another research article, compounds structurally related to this compound were tested against multi-drug resistant strains of Staphylococcus aureus. Results showed significant inhibition at low concentrations (MIC range: <0.03125–0.25 μg/mL), highlighting the compound's potential as an antibacterial agent .
Comparative Analysis of Similar Compounds
Q & A
Basic: What are the key considerations for designing a stereoselective synthesis of tert-butyl (3R,4S)-3-amino-4-hydroxypiperidine-1-carboxylate?
Methodological Answer:
Stereoselective synthesis requires precise control over chiral centers. The compound’s (3R,4S) configuration necessitates enantioselective methods such as:
- Chiral Pool Synthesis : Use chiral starting materials (e.g., amino acids or sugars) with pre-existing stereochemistry.
- Asymmetric Catalysis : Employ catalysts like chiral oxazaborolidines to induce stereochemistry during piperidine ring formation .
- Protection Strategies : Use tert-butyloxycarbonyl (Boc) groups to protect the amine during synthesis. Boc protection is typically achieved with Boc-Cl under basic conditions (e.g., NaHCO₃) .
Critical Parameters : - Solvent polarity (e.g., THF or DCM) to stabilize intermediates.
- Temperature control (e.g., −78°C for cryogenic reactions to minimize racemization).
Advanced: How can conflicting NMR data on the compound’s stereochemistry be resolved?
Methodological Answer:
Discrepancies in stereochemical assignments arise from overlapping peaks or improper decoupling. Resolution strategies include:
- 2D NMR Techniques : Use NOESY or COSY to identify spatial correlations between protons. For example, cross-peaks between the hydroxyl (OH) and adjacent protons confirm spatial orientation .
- X-ray Crystallography : Crystallize the compound with a heavy atom (e.g., bromine derivative) to unambiguously determine the (3R,4S) configuration .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?
Methodological Answer:
- HPLC with Chiral Columns : Use Chiralpak® AD-H columns (hexane:isopropanol mobile phase) to separate enantiomers and confirm >98% enantiomeric excess .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ = 273.18 g/mol) and detect impurities.
- FT-IR Spectroscopy : Identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for the amine, C=O stretch at ~1700 cm⁻¹ for the Boc group) .
Advanced: How does the stereochemistry of this compound influence its biological activity?
Methodological Answer:
The (3R,4S) configuration determines binding affinity to biological targets. For example:
- Hydrogen Bonding : The hydroxyl group at C4 participates in H-bonding with enzyme active sites (e.g., kinase or protease targets), enhancing inhibition .
- Steric Effects : The tert-butyl group at C1 restricts rotational freedom, stabilizing ligand-receptor interactions.
Experimental Validation : - Enzymatic Assays : Compare IC₅₀ values of (3R,4S) vs. (3S,4R) isomers against target enzymes.
- Molecular Dynamics Simulations : Model docking interactions using software like AutoDock Vina to predict binding modes .
Basic: What are the optimal conditions for Boc deprotection in downstream modifications?
Methodological Answer:
Boc removal is achieved via:
- Acidic Conditions : Treat with HCl (4M in dioxane) or TFA (trifluoroacetic acid) at 0–25°C for 1–4 hours.
Key Considerations : - Quench with a weak base (e.g., NaHCO₃) to neutralize excess acid.
- Monitor reaction progress via TLC (Rf shift) or LC-MS for mass change (−100 Da) .
Advanced: How can researchers address low yields in the final cyclization step of the piperidine ring?
Methodological Answer:
Low yields often stem from competing side reactions (e.g., ring-opening). Mitigation strategies include:
- Microwave-Assisted Synthesis : Accelerate reaction kinetics (e.g., 150°C, 30 min) to favor cyclization over decomposition .
- Additives : Use catalytic Sc(OTf)₃ to stabilize transition states.
- Solvent Optimization : Switch from polar aprotic (DMF) to non-polar solvents (toluene) to reduce nucleophilic interference .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles.
- Ventilation : Use a fume hood for reactions involving volatile reagents (e.g., TFA).
- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
